molecular formula C48H30 B3051354 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene CAS No. 331749-31-6

10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene

Cat. No.: B3051354
CAS No.: 331749-31-6
M. Wt: 606.7 g/mol
InChI Key: BXTCUXRCBXEPMS-UHFFFAOYSA-N
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Description

10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected at the 9,9’ positions, with each anthracene unit further substituted with a naphthalene group at the 10,10’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include anthracene and naphthalene derivatives.

    Coupling Reaction: The key step involves a coupling reaction between the anthracene and naphthalene derivatives. This can be achieved through various methods, such as Suzuki coupling or Stille coupling, using appropriate catalysts and reaction conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene has several scientific research applications, including:

    Organic Electronics: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.

    Materials Science: It is explored as a building block for the synthesis of novel materials with desirable optical and electronic characteristics.

    Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensors and detection devices.

Mechanism of Action

The mechanism by which 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and materials, leading to the desired electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    9,9’-Bianthracene: Lacks the naphthalene substitution, resulting in different electronic properties.

    10,10’-Di(phenyl)-9,9’-bianthracene: Substituted with phenyl groups instead of naphthalene, leading to variations in stability and reactivity.

    Anthracene: A simpler structure with only three fused benzene rings, used as a starting material for more complex derivatives.

Uniqueness

10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene is unique due to the presence of both anthracene and naphthalene units, which confer distinct electronic and optical properties. This makes it particularly valuable for applications requiring specific charge transport and light-emitting characteristics.

Properties

IUPAC Name

9-naphthalen-2-yl-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30/c1-3-15-33-29-35(27-25-31(33)13-1)45-37-17-5-9-21-41(37)47(42-22-10-6-18-38(42)45)48-43-23-11-7-19-39(43)46(40-20-8-12-24-44(40)48)36-28-26-32-14-2-4-16-34(32)30-36/h1-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTCUXRCBXEPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC1=CC=CC=C1C=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629300
Record name 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331749-31-6
Record name 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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